

# Methacycline hydrochloride capsules vs tablets dissolution comparison

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Methacycline Hydrochloride

CAS No.: 3963-95-9

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## Dissolution Comparison of Methacycline Hydrochloride Formulations

The table below summarizes key findings from a 1979 comparative study on **methacycline hydrochloride** capsules and tablets [1].

Formulation Type	Key Finding on Dissolution/Release Rate	Impact of Storage	Impact of Mass Packing
Capsules (with Granulate)	Consistent and expected drug release	No significant change in release rate over time	Marked decrease in release rate if mass packing coefficient increased above <b>1.38</b>
Capsules (with Powder)	Initial drug release met specifications	Rate of antibiotic liberation <b>decreased</b> during storage	Information not specified in the abstract

Formulation Type	Key Finding on Dissolution/Release Rate	Impact of Storage	Impact of Mass Packing
Tablets	No direct correlation found between disintegration time and dissolution rate	Information not specified in the abstract	Information not specified in the abstract

## Experimental Protocol from the Cited Study

For the 1979 study titled "*Comparative evaluation of **methacycline hydrochloride** capsules and tablets according to their dissolubility and rate of solution,*" the researchers employed the following core methodologies [1]:

- **Parameters Measured:** The study focused on two key in-vitro parameters: **disintegration** and **dissolution**.
- **Formulations Compared:** The capsules were investigated in two primary forms: those filled with a specially prepared **granulate** and those filled with the raw **powder**, both following the same base formula.
- **Storage Study:** The capsules (both granulate and powder-filled) were stored, and their dissolution profiles were evaluated over time to assess stability and performance changes.
- **Packing Density Study:** The researchers specifically investigated the **mass packing value** (or packing coefficient) of the granulate-filled capsules to understand how tighter packing influences the drug's ability to dissolve.

## Modern Context for Dissolution Evaluation

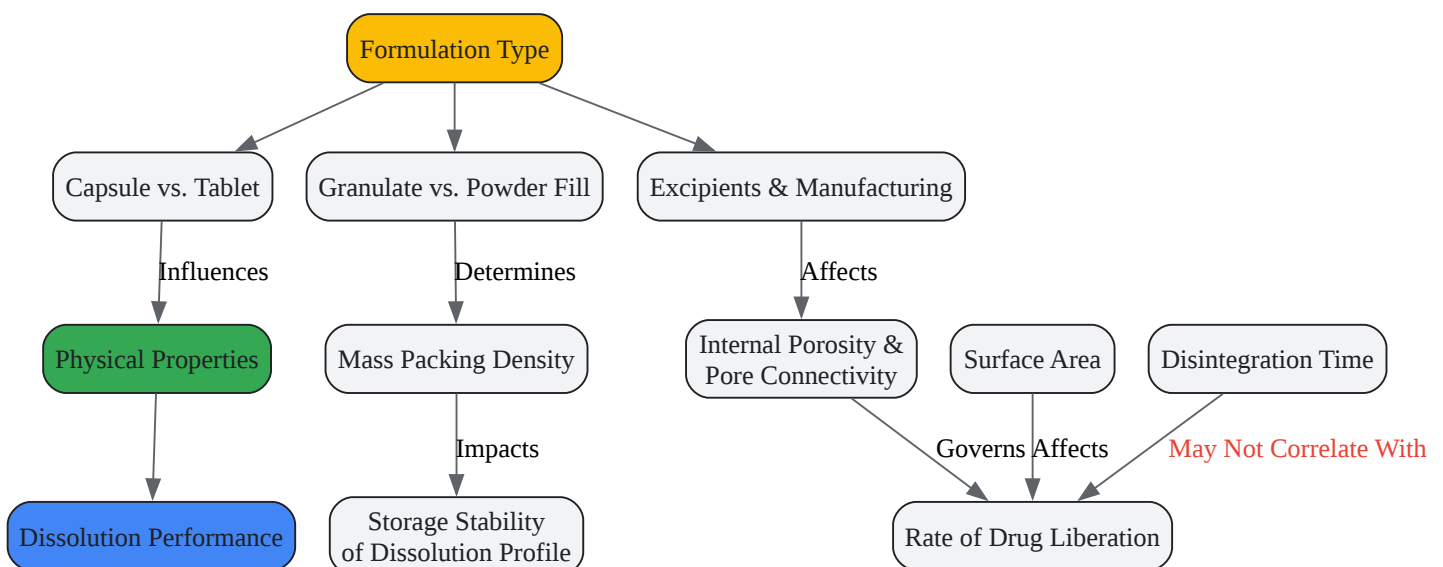
Although the direct comparative data for methacycline is dated, the principles and technologies for such evaluations have advanced significantly. Here is the modern context for understanding drug product performance.

- **Regulatory Standards for Equivalence:** According to the FDA's Orange Book, for two drug products to be considered **therapeutic equivalents**, they must be both **pharmaceutical equivalents** and **bioequivalent** [2]. Pharmaceutical equivalents contain the same active ingredient in the same dosage form and strength, while bioequivalence means they are expected to have the same clinical effect [2].

- **Advanced Analytical Techniques:** Modern dissolution science uses sophisticated methods to understand why formulations perform differently. For instance, **X-Ray Microscopy (XRM)** can non-invasively analyze the 3D internal structure of tablets and particles, quantifying factors like porosity, pore size distribution, and connectivity, which directly impact liquid penetration and drug dissolution [3]. This technique can pinpoint differences between batches that appear similar otherwise.

## Relationship Between Formulation Factors and Dissolution

The following diagram synthesizes information from the search results to illustrate the logical relationship between formulation choices, physical properties, and the resulting dissolution performance.



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## References

1. [ Comparative evaluation of methacycline ...] hydrochloride capsules [pubmed.ncbi.nlm.nih.gov]
2. Orange Book Preface [fda.gov]
3. Characterizing the Impact of Spray Dried Particle ... [sciencedirect.com]

To cite this document: Smolecule. [Methacycline hydrochloride capsules vs tablets dissolution comparison]. Smolecule, [2026]. [Online PDF]. Available at:

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